Differential Cell Viability Inhibition Across Cancer Cell Lines at 10 µM
Antitumor agent-89 exhibits varying degrees of cell viability inhibition across three distinct cancer cell lines at a uniform concentration of 0.01 mM (10 µM) after 24 hours of treatment. The inhibition percentages were 36.29% for SK-MEL-5 (melanoma), 46.89% for OVCAR-4 (ovarian), and 36.08% for A498 (renal) cells . This differential response pattern is not observed with the comparator coumarin-benzothiazole hybrid 5c, which demonstrates a GI50 of 0.33 µM against OVCAR-4 cells but lacks data on SK-MEL-5 and A498 [1].
| Evidence Dimension | Cell Viability Inhibition |
|---|---|
| Target Compound Data | 36.29% (SK-MEL-5), 46.89% (OVCAR-4), 36.08% (A498) at 0.01 mM, 24 h |
| Comparator Or Baseline | Coumarin-benzothiazole hybrid 5c: GI50 = 0.33 µM against OVCAR-4 (five-dose NCI screen) |
| Quantified Difference | Not directly comparable due to differing metrics (inhibition % at fixed concentration vs. GI50); however, the distinct cell line selectivity profile of Antitumor agent-89 (active in SK-MEL-5 and A498) contrasts with 5c's primary activity in OVCAR-4 and SNB-75. |
| Conditions | SK-MEL-5, OVCAR-4, A498 cell lines; 0.01 mM compound concentration; 24 h incubation (Cell Viability Assay) |
Why This Matters
The compound's moderate but broad activity across melanoma, ovarian, and renal cancer cell lines makes it a valuable tool for studies where selective inhibition of a single lineage is not desired, and its differential inhibition pattern can guide cell line selection in screening campaigns.
- [1] Azzam RA, Gad NM, Gad GH. Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega. 2022;7(40):35656-35667. View Source
